molecular formula C21H26FN3O6S B606785 CP-74667 mesylate CAS No. 138808-71-6

CP-74667 mesylate

Cat. No. B606785
M. Wt: 467.51
InChI Key: JXRWJBNGNIFCBX-OEEJBDNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP-74667 mesylate is a bio-active chemical.

Scientific Research Applications

Antibacterial Activity

  • CP-74667 mesylate, a novel C-7 diazabicyclo-fluoroquinolone, shows significant antibacterial activity. It is particularly effective against Xanthomonas maltophilia, Staphylococcus spp., and enterococci. This suggests its potential as a therapeutic agent in treating infections caused by these bacteria (Jones & Erwin, 1992).

Application in Bioproduction Processes

  • CP (Conducting Polymers) nanomaterials, including CP-74667 mesylate, are utilized in organic devices like sensors, actuators, and memory devices. Electrosynthesis is a key method for creating CP nanostructures and nanocomposites, which are crucial in these applications (Li, Bai, & Shi, 2009).

Cancer Research

  • CP-74667 mesylate is mentioned in the context of imatinib mesylate, used as a standard care for chronic myeloid leukemia (CML). The efficacy and safety of imatinib mesylate are emphasized in treating CML, highlighting the importance of mesylate compounds in cancer therapy (Hochhaus et al., 2009).

Microbial Electrosynthesis

  • CP-74667 mesylate has applications in microbial electrosynthesis (MES), a process that uses electricity for the production of chemicals and fuels using microorganisms. This application is crucial for the development of biotechnology and electrochemistry (Patil et al., 2015).

Neurodevelopmental Disorders

  • Research on cerebral palsy (CP), a motor disability in children, indicates a possible genetic link, which could involve CP-74667 mesylate. This highlights its potential relevance in genetic studies related to neurodevelopmental disorders (Oskoui et al., 2015).

properties

CAS RN

138808-71-6

Product Name

CP-74667 mesylate

Molecular Formula

C21H26FN3O6S

Molecular Weight

467.51

IUPAC Name

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(8-methyl-3,8-diazabicyclo(3.2.1)oct-3-yl)-4-oxo-, methanesulfonate (1:1)

InChI

InChI=1S/C20H22FN3O3.CH4O3S/c1-22-12-4-5-13(22)9-23(8-12)18-7-17-14(6-16(18)21)19(25)15(20(26)27)10-24(17)11-2-3-11;1-5(2,3)4/h6-7,10-13H,2-5,8-9H2,1H3,(H,26,27);1H3,(H,2,3,4)/t12-,13+;

InChI Key

JXRWJBNGNIFCBX-OEEJBDNKSA-N

SMILES

CN1[C@@H]2CC[C@H]1CN(C2)c3cc4c(cc3F)c(=O)c(cn4C5CC5)C(=O)O.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CP-74667 mesylate;  UNII-96Z3H79YX9;  CP74667 mesylate;  CP 74667 mesylate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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